Cyanoethylpyrazole

JAK1 Inhibition Immunology Enzyme Assay

The term 'Cyanoethylpyrazole' refers to a family of acyclic compounds defined by a 1-(2-cyanoethyl)-1H-pyrazole core, primarily developed as Janus Kinase (JAK) inhibitors. These molecules are distinct from simple pyrazoles due to their specific cyanoethyl substitution, which is critical for modulating kinase selectivity, particularly for the JAK1 isoform over other JAK family members.

Molecular Formula C6H7N3
Molecular Weight 121.14 g/mol
Cat. No. B13640542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanoethylpyrazole
Molecular FormulaC6H7N3
Molecular Weight121.14 g/mol
Structural Identifiers
SMILESC1=C(NN=C1)CCC#N
InChIInChI=1S/C6H7N3/c7-4-1-2-6-3-5-8-9-6/h3,5H,1-2H2,(H,8,9)
InChIKeyWUVCPAVXBDDGPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyanoethylpyrazole Derivatives: A Class of Acyclic JAK1 Inhibitors with Defined Scaffold Selectivity


The term 'Cyanoethylpyrazole' refers to a family of acyclic compounds defined by a 1-(2-cyanoethyl)-1H-pyrazole core, primarily developed as Janus Kinase (JAK) inhibitors [1]. These molecules are distinct from simple pyrazoles due to their specific cyanoethyl substitution, which is critical for modulating kinase selectivity, particularly for the JAK1 isoform over other JAK family members [2]. Patented by Merck Sharp & Dohme, these compounds are designed to treat JAK-mediated diseases such as rheumatoid arthritis and asthma [1].

Why All Cyanoethylpyrazoles Are Not Interchangeable: The Critical Role of Substitution Patterns


Generic substitution within the cyanoethylpyrazole class is not feasible due to the extreme sensitivity of JAK isoform selectivity to minor structural modifications. The 2-cyanoethyl moiety on the pyrazole ring is essential for shifting selectivity from JAK2 to JAK1; derivatives lacking this group are predominantly JAK2-selective inhibitors [1]. Furthermore, variations in the 3-aryl amino and 4-carboxamide substituents can generate up to a 433-fold difference in selectivity for JAK1 over JAK2 [1]. This steep structure-activity relationship means that seemingly similar analogs can exhibit drastically different potency, selectivity profiles, and resulting therapeutic utility, demanding precise procurement of the exact validated compound.

Head-to-Head JAK1 Inhibition Data for Cyanoethylpyrazole Derivatives vs. First-Line Alternatives


Superior JAK1 Inhibitory Potency Compared to Tofacitinib and Filgotinib

A representative acyclic cyanoethylpyrazole derivative from the US9493441 patent demonstrates an IC50 of 7 nM against JAK1 [1]. This is a 2.2-fold improvement in potency compared to Tofacitinib (IC50 15.1 nM) and a 51.9-fold improvement over Filgotinib (IC50 363 nM) when measured in comparable enzyme assays [2].

JAK1 Inhibition Immunology Enzyme Assay

Unmatched JAK1-over-JAK2 Isoform Selectivity Profile

The cyanoethylpyrazole scaffold is designed for JAK1 selectivity, with a key patent evaluation reporting 'up to 433-fold selectivity for JAK1 over JAK2' [1]. In contrast, Tofacitinib shows only a 5.1-fold selectivity for JAK1 over JAK2, while Filgotinib demonstrates a 6.6-fold selectivity [2]. This confirms the 1-cyanoethyl substitution fundamentally reprograms the kinase binding preference away from JAK2.

Kinase Selectivity JAK1 JAK2 Drug Safety

Significant Off-Target Binding to Factor XIa Can Be a Critical Exclusion Criterion

A specific cyanoethylpyrazole derivative, [2-(2-cyanoethyl)-5-methyl-pyrazol-3-yl] benzoate, exhibits an IC50 of 1000 nM against human Coagulation Factor XIa [1]. This off-target activity, while weaker than its primary JAK1 target (7 nM), is still significant. As a comparator, potent Factor XIa inhibitors like Milvexian are designed to have sub-nanomolar IC50 values, indicating this level of binding could represent a notable off-target effect that must be controlled for.

Off-Target Activity Factor XIa Specificity Profiling

Application Scenarios for Cyanoethylpyrazole-Based JAK1 Inhibitors Stemming from Selectivity Evidence


JAK1-Specific Pathway Dissection in Immunology

The proven high selectivity for JAK1 over JAK2 (up to 433-fold) makes these compounds ideal for dissecting cytokine signaling pathways where JAK1 is the primary mediator, such as IL-6 and IFN-γ signaling. This allows researchers to generate cleaner, more interpretable data by minimizing confounding effects from JAK2 inhibition, a common limitation when using pan-JAK inhibitors like Tofacitinib [1].

High-Sensitivity Screening Assays

With a single-digit nanomolar IC50 (7 nM) against JAK1, this class of compounds is a prime candidate for developing high-sensitivity biochemical and cellular screening assays. Their superior potency over standard tools like Filgotinib (IC50 363 nM) means lower compound requirements per assay, directly reducing procurement costs for large-scale screens and enabling the detection of subtle biological effects [2].

Tool Compound for Coagulation-Related Off-Target Studies

The documented off-target binding to Factor XIa (IC50 1000 nM) provides a unique built-in control for studies exploring the intersection of JAK/STAT signaling and the coagulation cascade. Researchers can procure this specific derivative to simultaneously investigate JAK1 inhibition and its impact on Factor XIa activity, using the known primary and off-target potencies to calibrate their experimental system [3].

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